N-butylcycloheptanamine

Description

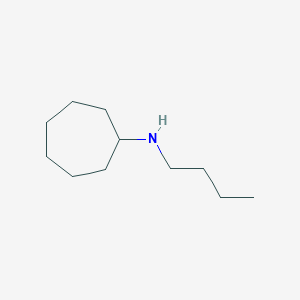

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-butylcycloheptanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23N/c1-2-3-10-12-11-8-6-4-5-7-9-11/h11-12H,2-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAEMGQGRVOWQKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1CCCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50440659 | |

| Record name | N-butylcycloheptanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50440659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161012-67-5 | |

| Record name | N-butylcycloheptanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50440659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N Butylcycloheptanamine and Its Derivatives

Established Synthetic Pathways for N-butylcycloheptanamine

The formation of this compound is primarily achieved through several well-established synthetic routes. These methods, including reductive amination and alkylation, offer reliable pathways to the target molecule.

Reductive Amination Strategies

Reductive amination is a widely utilized method for synthesizing amines from carbonyl compounds. mdpi.com This process typically involves two key steps: the formation of an imine or enamine intermediate from the reaction of a ketone or aldehyde with an amine, followed by the reduction of this intermediate to the corresponding amine. tandfonline.com In the context of this compound synthesis, cycloheptanone (B156872) reacts with butylamine (B146782) to form an N-butylcycloheptylimine intermediate. This imine is then reduced to yield the final product, this compound.

Recent studies have highlighted the use of biocatalysts, such as imine reductases (IREDs), to improve the efficiency and stereoselectivity of reductive amination. nih.govrsc.org For instance, research has shown that various IREDs can catalyze the reductive amination of cyclohexanone (B45756) with butylamine, achieving conversions of up to 93%. nih.gov While direct data on cycloheptanone is less prevalent, the principles are transferable. The reaction is influenced by the stoichiometry of the reactants, with higher amine concentrations generally leading to better yields. nih.gov

| Reactants | Catalyst/Reducing Agent | Product | Conversion Rate | Reference |

| Cyclohexanone, Butylamine | Imine Reductase (IRED) | N-butylcyclohexylamine | Up to 93% | nih.gov |

| Ketones, Primary Amines | Heterogeneous Catalysts (e.g., Pt/Al2O3) | Secondary Amines | High Yields | tandfonline.com |

| Carbonyl Compounds, Amines | Aquivion-Fe, Sodium Borohydride | N-alkylated amines | Good to excellent selectivity | unimi.it |

Alkylation Approaches for Amine Synthesis

Alkylation represents another fundamental strategy for the synthesis of this compound. This approach involves the reaction of a primary amine, in this case, cycloheptylamine, with an alkylating agent, such as a butyl halide (e.g., butyl bromide). The nitrogen atom of the amine acts as a nucleophile, displacing the halide to form a new carbon-nitrogen bond.

To enhance the efficiency and selectivity of this reaction, various catalytic systems and reaction conditions have been explored. For example, cesium bases have been shown to promote the mono-N-alkylation of primary amines, effectively suppressing the overalkylation that can lead to the formation of tertiary amines. scispace.com This method offers a high degree of chemoselectivity, making it a valuable tool for synthesizing secondary amines like this compound. scispace.com Another approach involves the use of "hydrogen shuttling" catalysis, where alcohols can be used as alkylating agents in the presence of a suitable transition metal catalyst, such as iridium or ruthenium complexes. tue.nl

Alternative Synthetic Routes (e.g., Buchwald-Hartwig, Chan-Lam Coupling, Mannich Reaction)

Beyond reductive amination and alkylation, several other powerful synthetic methods can be applied to the synthesis of this compound and related structures.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a cornerstone of modern organic synthesis for forming carbon-nitrogen bonds. wikipedia.orgprinceton.edusci-hub.cat It allows for the coupling of an amine with an aryl or vinyl halide or triflate. While typically used for aryl amines, modifications and advancements have broadened its scope. wikipedia.orgorganic-chemistry.org The reaction mechanism involves the oxidative addition of the palladium(0) catalyst to the halide, followed by coordination of the amine, deprotonation, and reductive elimination to yield the aminated product. wikipedia.orgsci-hub.cat The choice of ligand is crucial for the success of this reaction, with bulky, electron-rich phosphine (B1218219) ligands often being employed. organic-chemistry.org

Chan-Lam Coupling: This copper-catalyzed reaction provides an alternative to the palladium-based methods for C-N bond formation. wikipedia.orgorganic-chemistry.orgalfa-chemistry.com A key advantage of the Chan-Lam coupling is its ability to be performed under milder conditions, often at room temperature and open to the air. wikipedia.orgalfa-chemistry.com The reaction typically involves the coupling of an amine with a boronic acid. wikipedia.orgorganic-chemistry.org The mechanism is thought to proceed through a copper(III) intermediate. wikipedia.org

Mannich Reaction: The Mannich reaction is a three-component condensation reaction involving an aldehyde (like formaldehyde), a primary or secondary amine, and a compound with an acidic proton (such as a ketone). wikipedia.orgorganic-chemistry.orglscollege.ac.in This reaction leads to the formation of a β-amino-carbonyl compound, known as a Mannich base. wikipedia.org While not a direct route to this compound itself, the Mannich reaction is a versatile tool for synthesizing a wide range of N-substituted compounds and can be a key step in the synthesis of more complex derivatives. rsc.orgbohrium.com

Advanced Synthetic Strategies for this compound Derivatives

The development of advanced synthetic methods allows for the creation of a diverse range of this compound derivatives with specific substitutions and stereochemistries.

Directed Synthesis of Substituted this compound Analogues

The synthesis of substituted this compound analogues often requires regioselective and chemoselective control. One strategy involves the use of pre-functionalized starting materials. For instance, a substituted cycloheptanone can be subjected to reductive amination with butylamine to introduce the butylamino group at a specific position.

Modern cross-coupling reactions also play a pivotal role. The Buchwald-Hartwig amination, for example, can be used to couple butylamine with a functionalized cycloheptyl halide or triflate, allowing for the introduction of various substituents on the cycloheptane (B1346806) ring. nih.gov Similarly, photoinduced deaminative strategies using redox-activated secondary amines have been developed for the C-4 alkylation of certain heterocyclic systems, demonstrating the potential for precise functionalization. researchgate.net

| Synthetic Strategy | Key Features | Potential Application for this compound Derivatives |

| Reductive Amination of Substituted Cycloheptanones | Utilizes readily available starting materials. | Introduction of substituents on the cycloheptane ring prior to amination. |

| Buchwald-Hartwig Amination | Broad substrate scope and functional group tolerance. wikipedia.orgsci-hub.cat | Coupling of butylamine with pre-functionalized cycloheptyl halides/triflates. |

| Photoinduced Deaminative Alkylation | Metal-free, visible-light-mediated C-C bond formation. researchgate.net | Potential for late-stage functionalization of the cycloheptane ring. |

Stereoselective Synthesis and Chiral Resolution Techniques

The synthesis of enantiomerically pure this compound derivatives is crucial for applications where stereochemistry is a determining factor. Asymmetric synthesis and chiral resolution are the two primary approaches to achieve this.

Asymmetric reductive amination using chiral catalysts or biocatalysts is a powerful tool for establishing the desired stereochemistry. Chiral imine reductases (IREDs) have shown promise in the asymmetric synthesis of amines, offering high enantioselectivity. nih.gov Asymmetric Mannich reactions, often catalyzed by chiral organocatalysts like proline, can also be employed to control the stereochemistry of the resulting β-amino carbonyl compounds, which can then be further transformed into chiral this compound derivatives. wikipedia.org

Chiral resolution techniques are used to separate a racemic mixture of this compound derivatives into its individual enantiomers. This can be achieved through various methods, including the formation of diastereomeric salts with a chiral resolving agent, followed by separation through crystallization or chromatography.

Catalyst Development in this compound Synthesis

The efficiency and selectivity of the reductive amination process for synthesizing this compound are critically dependent on the choice of catalyst. Research in this area has focused on developing catalysts that are not only highly active but also promote the desired reaction pathway while minimizing side reactions, such as the reduction of the ketone to cycloheptanol (B1583049) or over-alkylation of the amine. Catalysts for this transformation can be broadly categorized into metal-based catalysts and biocatalysts.

Metal-Based Catalysts:

A variety of metal-based catalysts have been developed for reductive amination reactions, with applicability to the synthesis of this compound. These catalysts are often based on transition metals known for their hydrogenation activity.

Iridium Catalysts: Half-sandwich iridium(III) complexes bearing an amidato bidentate ligand have been shown to be effective for the direct reductive amination of a wide range of ketones, including cyclic ketones. rsc.org These catalysts can operate under relatively mild conditions and with low catalyst loadings. rsc.org For instance, air-stable iridium complexes with P-N chelating ligands have demonstrated high efficiency in the reductive amination of ketones, highlighting their potential for synthesizing compounds like this compound. kaust.edu.sa

Cobalt Catalysts: In-situ generated cobalt catalysts, for example from the reduction of cobalt(II) chloride with sodium borohydride, have been successfully employed for the reductive amination of both aldehydes and ketones with aqueous ammonia (B1221849) and hydrogen gas under mild conditions. acs.org This approach offers a cost-effective and readily available catalytic system. The use of a nanostructured, bimetallic Co/Sc catalyst has also been reported for the general synthesis of alkyl amines via both borrowing hydrogen and reductive amination pathways. uni-bayreuth.de

Nickel Catalysts: Nickel is an abundant and catalytically active metal for reductive amination. wikipedia.org Nickel-catalyzed reductive amination of alcohols can proceed by first dehydrogenating the alcohol to a ketone, which then reacts with an amine to form an imine that is subsequently reduced. wikipedia.org

Platinum and Palladium Catalysts: Platinum-based catalysts have demonstrated utility in the reductive alkylation of nitroarenes, a related transformation. frontiersin.org Modification of these catalysts with acidic additives can enhance selectivity towards the desired secondary amine. frontiersin.org Palladium catalysts are also widely used for hydrogenation reactions and can be employed in reductive aminations. wikipedia.org

Copper-Chromium-Lanthanum Catalysts: A Cu-Cr-La/γ-Al2O3 catalyst has been investigated for the reductive amination of cyclohexanone, a similar cyclic ketone, with ammonia. koreascience.kr Such catalysts could potentially be adapted for the synthesis of this compound.

The table below summarizes representative catalyst systems used for the reductive amination of cyclic ketones, which are analogous to the synthesis of this compound.

Table 1: Representative Catalyst Systems for Reductive Amination of Cyclic Ketones

| Catalyst System | Ketone | Amine | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Ir-L1 (1 mol%) | 2-Acetonaphthone | Ammonium Formate | 1-(Naphthalen-2-yl)ethan-1-amine | 99 | kaust.edu.sa |

| CoCl₂/NaBH₄ | Cyclohexanone | Aqueous Ammonia/H₂ | Cyclohexylamine | 93 | acs.org |

| Cp*Ir(III) complex (0.1 mol%) | Cyclohexanone | Ammonium Formate | Cyclohexylamine | 95 | rsc.org |

| Cu-Cr-La/γ-Al₂O₃ | Cyclohexanone | Aqueous Ammonia/H₂ | Cyclohexylamine | 83.06 | koreascience.kr |

| Imine Reductase (IRED) IR-14 | Cyclohexanone | N-methyl propargylamine | N-Cyclohexyl-N-methylprop-2-yn-1-amine | 59 | rsc.org |

Biocatalysts:

In recent years, biocatalysts, particularly imine reductases (IREDs), have emerged as powerful tools for the synthesis of amines, including chiral amines, via reductive amination. rsc.org These enzymes offer high selectivity and operate under mild, environmentally benign conditions. wikipedia.org

Screening of IRED libraries has identified enzymes capable of catalyzing the reductive amination of various ketones, including cyclohexanone, with a range of amines. rsc.org For example, studies have shown successful coupling of cyclohexanone with amines like methylamine (B109427) and benzylamine (B48309) using IREDs. rsc.org While specific studies on the use of IREDs for the synthesis of this compound are not widely reported, the existing research on similar substrates suggests that an enzymatic approach is a viable and promising route. The use of IREDs could be particularly advantageous if an enantiomerically pure form of this compound were desired, as these enzymes can exhibit high stereoselectivity. rsc.org

Mechanistic Elucidation of Key Synthetic Transformations

The synthesis of this compound via reductive amination proceeds through a well-established mechanistic pathway involving two key transformations: the formation of an imine or enamine intermediate followed by its reduction.

The initial step involves the nucleophilic attack of the primary amine, n-butylamine, on the carbonyl carbon of cycloheptanone. This reaction is often catalyzed by mild acid, which protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. This nucleophilic addition results in the formation of a hemiaminal intermediate. wikipedia.org

The hemiaminal is generally unstable and undergoes dehydration to form an imine (a Schiff base). This elimination of a water molecule is a reversible process, and the equilibrium can be shifted towards the imine by removing water from the reaction mixture. wikipedia.org

The final step is the reduction of the C=N double bond of the imine to the corresponding secondary amine, this compound. This reduction is accomplished by the reducing agent present in the reaction mixture, which is typically activated by a metal catalyst. wikipedia.org The hydride from the reducing agent adds to the electrophilic carbon of the imine, and subsequent protonation of the nitrogen atom yields the final product.

In the case of catalytic hydrogenation, molecular hydrogen is activated on the surface of the metal catalyst. The imine then coordinates to the metal surface and is sequentially hydrogenated.

Nucleophilic attack: n-Butylamine attacks the carbonyl carbon of cycloheptanone.

Proton transfer: Proton transfer steps lead to the formation of a carbinolamine.

Dehydration: The carbinolamine loses a molecule of water to form an iminium ion, which is in equilibrium with the imine.

Reduction: The imine is reduced by the catalytic action of the chosen catalyst and hydrogen source to yield this compound.

It is important to control the reaction conditions to favor the formation of the desired secondary amine and minimize side reactions. For instance, using a reducing agent that is more selective for the imine over the ketone, such as sodium cyanoborohydride in some laboratory settings, can prevent the premature reduction of cycloheptanone to cycloheptanol. wikipedia.org In catalytic reductive amination with hydrogen, the catalyst's properties play a crucial role in achieving this selectivity.

Advanced Spectroscopic and Analytical Characterization of N Butylcycloheptanamine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of an organic compound like N-butylcycloheptanamine. msu.edujeolusa.com By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. libretexts.org

One-Dimensional (1D) NMR Techniques (e.g., ¹H, ¹³C NMR)

One-dimensional NMR experiments, specifically Proton (¹H) and Carbon-13 (¹³C) NMR, serve as the foundation for structural elucidation. hw.ac.ukbhu.ac.in

¹H NMR Spectroscopy: A ¹H NMR spectrum of this compound would be expected to show distinct signals for each unique proton environment. Key information is derived from:

Chemical Shift (δ): The position of a signal (in ppm) indicates the electronic environment of the proton. libretexts.orgcompoundchem.com Protons on the cycloheptyl ring adjacent to the nitrogen atom would be shifted downfield compared to other ring protons due to the electron-withdrawing effect of the nitrogen. Similarly, the methylene (B1212753) protons of the n-butyl group attached to the nitrogen (N-CH₂) would appear at a characteristic downfield position. msu.edunetlify.app Protons further from the nitrogen would appear more upfield. jeolusa.com The terminal methyl group of the butyl chain would likely be the most upfield signal. msu.edu

Integration: The area under each signal is proportional to the number of protons it represents, allowing for a quantitative count of protons in each unique environment. hw.ac.uk

Multiplicity (Splitting): Spin-spin coupling between adjacent, non-equivalent protons splits signals into multiplets (e.g., singlets, doublets, triplets). hw.ac.ukcompoundchem.com This pattern reveals the number of neighboring protons. For instance, the terminal methyl group (CH₃) of the butyl chain would likely appear as a triplet, coupling to the adjacent methylene (CH₂) group. The NH proton signal is often broad and may not show clear coupling. hw.ac.uk

¹³C NMR Spectroscopy: A ¹³C NMR spectrum provides a count of the number of non-equivalent carbon atoms. For this compound, which has 11 carbon atoms, one would expect to see up to 11 distinct signals, assuming the cycloheptyl ring carbons are all chemically non-equivalent.

Chemical Shift (δ): Carbon chemical shifts are highly sensitive to the local electronic structure. docbrown.infodocbrown.info The carbon atoms directly bonded to the nitrogen (one on the cycloheptyl ring and one on the butyl chain) would be significantly deshielded and appear at the lowest field (highest ppm value) compared to the other aliphatic carbons. msu.educhemicalbook.comchemicalbook.com

A hypothetical data table for the expected 1D NMR shifts is presented below. Note that these are estimated values based on typical ranges for similar functional groups.

| Assignment | Expected ¹H Chemical Shift (ppm) | Expected Multiplicity | Expected ¹³C Chemical Shift (ppm) |

| Cycloheptyl-CH-N | 2.5 - 2.9 | Multiplet | 55 - 65 |

| N-CH₂-Butyl | 2.3 - 2.7 | Triplet | 45 - 55 |

| Cycloheptyl-CH₂ | 1.4 - 1.8 | Multiplet | 25 - 40 |

| Butyl-CH₂ | 1.3 - 1.6 | Multiplet | 28 - 35 |

| Butyl-CH₂ | 1.2 - 1.5 | Sextet | 20 - 25 |

| Butyl-CH₃ | 0.8 - 1.0 | Triplet | 13 - 15 |

| N-H | 0.5 - 2.0 | Broad Singlet | N/A |

Two-Dimensional (2D) NMR Correlation Spectroscopy (e.g., COSY, HSQC, HMBC)

Two-dimensional NMR techniques are crucial for assembling the molecular skeleton by revealing correlations between nuclei. researchgate.netemerypharma.com

COSY (Correlation Spectroscopy): This homonuclear experiment correlates protons that are coupled to each other, typically through two or three bonds. emerypharma.comuvic.ca For this compound, COSY would show cross-peaks connecting adjacent protons within the butyl chain and adjacent protons around the cycloheptyl ring, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates each proton with the carbon atom to which it is directly attached (a one-bond correlation). emerypharma.comcolumbia.edu It is invaluable for definitively assigning the ¹³C signals based on the already assigned ¹H signals. ustc.edu.cn

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two or three bonds. researchgate.netcolumbia.edu HMBC is critical for piecing together the entire molecular structure by connecting fragments. For example, it would show correlations from the N-CH₂ protons of the butyl group to the adjacent carbon on the butyl chain and to the cycloheptyl carbon attached to the nitrogen, confirming the N-butylcycloheptyl linkage. ustc.edu.cn

Solid-State NMR Applications in this compound Research

Solid-state NMR (ssNMR) provides structural and dynamic information on materials in the solid phase. mst.edursc.org Unlike in solution, where rapid molecular tumbling averages out anisotropic interactions, in solids these interactions provide rich information but also lead to very broad spectral lines. libretexts.org Techniques like Magic Angle Spinning (MAS) are used to obtain higher resolution spectra. mst.edulibretexts.org

For this compound, ssNMR could be applied to:

Study the compound in a crystalline or amorphous solid state.

Characterize different polymorphic forms (different crystal packing arrangements), which would exhibit distinct ssNMR spectra. rsc.org

Investigate the dynamics of the cycloheptyl ring and the butyl chain in the solid state.

Analyze the compound when bound to a solid support or encapsulated within a host matrix. nih.govfrontiersin.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. mks.com It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. nist.gov

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio with very high accuracy (typically to four or five decimal places). algimed.comresearchgate.net This precision allows for the unambiguous determination of the elemental formula of a molecule from its measured exact mass. ub.edufda.gov

For this compound (C₁₁H₂₃N), the expected monoisotopic mass can be calculated with high precision. broadinstitute.org An HRMS analysis would confirm this elemental composition, distinguishing it from other potential formulas that might have the same nominal mass.

| Formula | Ion Type | Calculated Monoisotopic Mass (Da) |

| C₁₁H₂₃N | [M+H]⁺ | 170.1903 |

| C₁₁H₂₃N | [M+Na]⁺ | 192.1723 |

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. etamu.eduthermofisher.com It is ideal for separating and identifying volatile and semi-volatile compounds in a mixture. spectroscopyonline.com

In the context of this compound, GC-MS would be used to:

Assess Purity: Determine the purity of a synthesized sample by separating the target compound from any starting materials, by-products, or solvents. nist.gov

Identify Unknowns: The mass spectrometer generates a fragmentation pattern for each separated component. etamu.edu This pattern, or mass spectrum, serves as a molecular "fingerprint." For this compound, common fragmentation pathways for secondary amines would be expected. These typically involve alpha-cleavage, where the bond adjacent to the nitrogen atom breaks, leading to the formation of stable iminium ions. The largest and most diagnostic peaks in the mass spectrum would likely correspond to the loss of a propyl radical from the butyl group or fragmentation of the cycloheptyl ring.

Trace Analysis: GC-MS is highly sensitive and can be used to detect trace amounts of the compound in complex matrices. thermofisher.comnih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for producing gas-phase ions from thermally labile molecules without causing significant fragmentation. nih.gov In the analysis of this compound, ESI-MS is expected to generate a prominent protonated molecular ion, [M+H]⁺, due to the basic nature of the secondary amine group. theanalyticalscientist.com Given the molecular formula C₁₁H₂₃N, the molecular weight is approximately 169.31 g/mol . Therefore, the primary ion observed in the positive ion mode mass spectrum would be at a mass-to-charge ratio (m/z) of approximately 170.3.

While ESI is a soft ionization method, fragmentation can be induced in the gas phase to provide structural information. nih.govnih.gov The most common fragmentation pathway for aliphatic amines is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.orgmiamioh.edu For this compound, there are two potential sites for α-cleavage, leading to the formation of characteristic fragment ions. The loss of the largest alkyl group is often the preferred pathway.

The predicted fragmentation patterns are as follows:

Cleavage of the butyl group: Loss of a propyl radical (C₃H₇•) from the butyl chain results in a stable iminium ion.

Cleavage of the cycloheptyl ring: Scission of the C-C bond within the cycloheptyl ring adjacent to the nitrogen atom.

Table 1: Predicted ESI-MS Fragments for this compound

| Ion | Predicted m/z | Description |

|---|---|---|

| [M+H]⁺ | ~170.3 | Protonated molecular ion |

| [M-C₃H₇]⁺ | ~128.2 | α-cleavage, loss of propyl radical from the butyl group |

| [M-C₄H₉]⁺ | ~114.2 | Loss of the entire butyl group |

Note: The m/z values are theoretical and based on the most common isotopes. Actual measurements may vary slightly.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, which includes both infrared and Raman techniques, probes the vibrational energy levels of molecules. ksu.edu.sa These techniques are complementary and provide a molecular "fingerprint" that is invaluable for identifying functional groups and elucidating molecular structure. nih.gov

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations in its chemical bonds. specac.com For this compound, a secondary aliphatic amine, several characteristic absorption bands are expected.

Table 2: Predicted FT-IR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibration Type | Intensity | Reference |

|---|---|---|---|

| 3350 - 3310 | N-H Stretch | Weak to Medium, Sharp | orgchemboulder.comlibretexts.org |

| 2950 - 2850 | C-H Aliphatic Stretch | Strong | rockymountainlabs.compressbooks.pub |

| ~1500 | N-H Bend (Scissoring) | Weak to Medium | libretexts.org |

| 1250 - 1020 | C-N Stretch | Medium to Weak | orgchemboulder.com |

Raman Spectroscopy

Raman spectroscopy is a light-scattering technique that provides information complementary to FT-IR. ksu.edu.sa It relies on changes in the polarizability of a molecule during vibration. renishaw.com While polar bonds like N-H are strong absorbers in IR, non-polar bonds, such as the carbon-carbon bonds forming the backbone of the cycloheptyl ring and butyl chain, are typically strong scatterers in Raman spectroscopy. ksu.edu.sanih.gov

For this compound, the Raman spectrum would be expected to show prominent peaks corresponding to the C-C stretching and C-H stretching and bending modes of the aliphatic and cycloalkane structures. renishaw.comasianpubs.org The C-N stretching vibration would also be visible. The symmetry of the molecule influences which vibrations are Raman active; less symmetric molecules tend to have more active Raman bands. renishaw.com

Table 3: Predicted Raman Shifts for this compound

| Raman Shift Range (cm⁻¹) | Vibration Type | Expected Intensity | Reference |

|---|---|---|---|

| ~3000 - 2800 | C-H Aliphatic Stretch | Strong | renishaw.com |

| ~1450 | CH₂ Bending (Scissoring) | Medium | nih.gov |

| ~1300 - 800 | C-C Skeletal Stretches | Strong | renishaw.comasianpubs.org |

X-ray Diffraction (XRD) for Crystalline Structure Determination

For this compound, which is a liquid at room temperature, XRD analysis would first require its conversion into a suitable single crystal, either as a salt or through low-temperature crystallization. researchgate.netnih.goviucr.org To date, no public crystal structure data for this compound is available. If a crystal structure were determined, it would provide key structural parameters.

Table 4: Information Obtainable from Single-Crystal XRD Analysis

| Parameter | Description |

|---|---|

| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the crystal's basic repeating unit. |

| Space Group | The symmetry operations that describe the arrangement of molecules within the crystal lattice. |

| Atomic Coordinates | The precise x, y, and z position of every atom in the molecule. |

| Bond Lengths & Angles | Exact measurements of the distances between bonded atoms and the angles they form. |

| Intermolecular Interactions | Identification and characterization of non-covalent forces, such as hydrogen bonding, that stabilize the crystal packing. |

This table describes the type of data that would be generated from a successful XRD experiment, should a suitable crystal be obtained.

Chromatographic Methodologies for Purity Assessment and Separation

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound. High-Performance Liquid Chromatography (HPLC) is a dominant method used for these purposes in numerous scientific fields. chromatographyonline.com

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) separates compounds based on their differential partitioning between a stationary phase (the column) and a mobile phase (the eluent). wikipedia.org For a moderately non-polar compound like this compound, reversed-phase HPLC (RP-HPLC) is the most suitable approach. chromatographyonline.comphenomenex.com

In a typical RP-HPLC setup, a non-polar stationary phase (such as C18-silica) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. wikipedia.org As the mobile phase flows through the column, this compound will be retained on the stationary phase due to hydrophobic interactions. Its elution time (retention time) will depend on the precise composition of the mobile phase.

Purity is assessed by analyzing the resulting chromatogram. A perfectly pure sample would yield a single, sharp peak. The presence of other peaks indicates impurities, and the purity can be quantified by comparing the area of the main peak to the total area of all peaks in the chromatogram. Because aliphatic amines often lack a strong UV chromophore, detection may require pre-column derivatization to attach a UV-active or fluorescent molecule, or the use of alternative detectors like an Evaporative Light Scattering Detector (ELSD) or mass spectrometry (LC-MS). sigmaaldrich.comthermofisher.com

Table 5: Typical Parameters for HPLC Purity Analysis of this compound

| Parameter | Typical Condition/Value | Purpose |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) | Stationary phase for hydrophobic interaction-based separation. |

| Mobile Phase | Acetonitrile/Water or Methanol/Water with buffer (e.g., 0.1% TFA or formic acid) | Eluent to carry the analyte through the column; buffer to control ionization. |

| Elution Mode | Gradient or Isocratic | Gradient elution (varying mobile phase composition) is often used to separate compounds with different polarities. wikipedia.org |

| Flow Rate | 0.5 - 1.5 mL/min | Controls the speed of the separation and retention time. |

| Detector | UV (post-derivatization), ELSD, or Mass Spectrometer (MS) | To detect the analyte as it elutes from the column. |

| Purity Calculation | (Area of Main Peak / Total Area of All Peaks) x 100% | Provides a quantitative measure of the compound's purity. |

Gas Chromatography (GC)

Gas Chromatography (GC) is a cornerstone analytical technique for the separation and analysis of volatile and semi-volatile compounds. In the context of this compound, GC provides a robust method for its identification, quantification, and purity assessment. The technique relies on the differential partitioning of the analyte between a gaseous mobile phase and a stationary phase within a capillary column.

Detailed Research Findings

The analysis of secondary amines like this compound by gas chromatography can present challenges such as peak tailing due to the interaction of the polar amine group with the stationary phase. researchgate.net However, with appropriate column selection and method optimization, these challenges can be mitigated. Research on analogous compounds, such as N-butylcyclohexylamine and other cyclic amines, provides a strong basis for developing effective GC methods for this compound. nist.govdatapdf.com

A typical GC method for this compound would involve a capillary column with a non-polar or medium-polarity stationary phase. A common choice would be a 5% phenyl polysiloxane phase (similar to a DB-5 or HP-5 column), which offers good selectivity for a wide range of compounds. jfda-online.com The use of a temperature-programmed oven is essential to ensure the timely elution of the compound while maintaining good peak shape.

For detection, a Flame Ionization Detector (FID) provides excellent sensitivity for carbon-containing compounds. However, for definitive identification, coupling the gas chromatograph to a Mass Spectrometer (GC-MS) is the preferred method. oup.comnih.gov GC-MS allows for the determination of the compound's retention time, a characteristic physical property under specific chromatographic conditions, and its mass spectrum, which provides a molecular fingerprint.

The mass spectrum of this compound would be expected to show characteristic fragmentation patterns for secondary amines. The molecular ion peak (M+) would be present, and its odd molecular weight would be indicative of the presence of a nitrogen atom. whitman.edu Key fragmentation would likely involve alpha-cleavage adjacent to the nitrogen atom, leading to the formation of stable iminium ions. For this compound, this would result in significant fragments from the loss of a propyl group (M-43) from the butyl chain and fragmentation of the cycloheptyl ring.

In some cases, derivatization may be employed to improve the chromatographic behavior of amines. researchgate.netjfda-online.com Reagents such as trifluoroacetic anhydride (B1165640) (TFAA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to convert the secondary amine into a less polar and more volatile derivative, resulting in sharper peaks and improved resolution. jfda-online.comsigmaaldrich.com

Data Tables

The following tables represent typical data that would be generated from the GC analysis of this compound.

Table 1: Gas Chromatography (GC) - Typical Operating Conditions

| Parameter | Value |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS) |

| Carrier Gas | Helium, constant flow at 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Injection Volume | 1 µL (splitless) |

| Oven Program | Initial temp 80 °C, hold for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min |

| Detector | Mass Spectrometer (MS) |

| MS Transfer Line | 280 °C |

| Ion Source Temp | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 40-450 amu |

Table 2: Predicted Retention and Mass Spectral Data for this compound

| Compound | Retention Time (min) | Key Mass-to-Charge Ratios (m/z) |

| This compound | ~10.5 | 169 (M+), 126, 112, 98, 84, 57, 41 |

Theoretical and Computational Chemistry Approaches in N Butylcycloheptanamine Research

Quantum Mechanical Studies of Electronic Structure and Reactivity

Quantum mechanics (QM) forms the fundamental basis for understanding the electronic structure and reactivity of molecules. mdpi.com By solving the Schrödinger equation, or approximations of it, QM methods can calculate various molecular properties such as energies, geometries, and electron distribution. mdpi.com These calculations are essential for understanding the intrinsic properties of N-butylcycloheptanamine.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org It is based on the Hohenberg-Kohn theorems, which state that the ground-state energy of a system is a unique functional of its electron density. mpg.de This approach is computationally more efficient than many other high-level QM methods, making it suitable for relatively large molecules like this compound. wikipedia.orgmpg.de

DFT calculations could be used to determine a variety of properties for this compound, including:

Optimized molecular geometry: The most stable three-dimensional arrangement of atoms.

Electron density distribution: To identify electron-rich and electron-poor regions of the molecule, which is crucial for understanding its reactivity and intermolecular interactions.

Frontier molecular orbitals (HOMO and LUMO): The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key to predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of molecular stability.

Vibrational frequencies: These can be compared with experimental infrared (IR) and Raman spectra to confirm the structure and identify characteristic vibrational modes.

Reaction mechanisms and transition states: DFT can model reaction pathways, for example, in metabolism or synthesis, by locating transition state structures and calculating activation energies.

A literature search did not reveal any specific DFT studies performed on this compound. If such a study were conducted, the results would typically be presented in a format similar to the following table.

Table 1: Hypothetical DFT-Calculated Properties of this compound (Note: The following data is for illustrative purposes only and is not based on actual calculations.)

| Property | Calculated Value | Units |

| Total Energy | -542.12345 | Hartrees |

| HOMO Energy | -6.21 | eV |

| LUMO Energy | 1.54 | eV |

| HOMO-LUMO Gap | 7.75 | eV |

| Dipole Moment | 1.28 | Debye |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are based on first principles, without the inclusion of experimental data or empirical parameters. nih.gov These methods solve the Schrödinger equation and can be systematically improved to achieve very high accuracy, although at a greater computational cost compared to DFT. uol.de Common ab initio methods include Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory.

For this compound, ab initio calculations could provide:

Benchmark energies and geometries: High-accuracy calculations (e.g., with CCSD(T)) can serve as a "gold standard" to validate the results of less computationally expensive methods like DFT.

Detailed analysis of electron correlation: This is the interaction between electrons, which is approximated in simpler methods. Accurate treatment of electron correlation is important for describing non-covalent interactions.

Excited state properties: Methods like Configuration Interaction (CI) can be used to study the electronic excited states of the molecule, which is relevant for understanding its response to light (photochemistry). uol.de

No specific ab initio computational studies on this compound have been identified in the scientific literature. A hypothetical data table comparing different levels of theory is presented below.

Table 2: Hypothetical Comparison of Ab Initio and DFT Energies for this compound (Note: The following data is for illustrative purposes only and is not based on actual calculations.)

| Method | Basis Set | Relative Energy (kcal/mol) |

| HF | 6-31G | 5.8 |

| B3LYP | 6-31G | 0.5 |

| MP2 | 6-31G* | 1.2 |

| CCSD(T) | cc-pVTZ | 0.0 (Reference) |

Molecular Dynamics Simulations for Conformation and Interactions

Molecular Dynamics (MD) is a computational method for analyzing the physical movements of atoms and molecules over time. researchgate.net By solving Newton's equations of motion for a system of interacting particles, MD simulations provide detailed information about the fluctuations and conformational changes of molecules. researchgate.net This is particularly valuable for flexible molecules like this compound, which has a flexible butyl chain and a cycloheptane (B1346806) ring that can adopt multiple conformations.

MD simulations of this compound could be used to:

Explore conformational space: To identify the most stable and populated conformations of the molecule in different environments (e.g., in a vacuum, in water, or in a lipid bilayer). mun.ca

Analyze dynamic behavior: To understand how different parts of the molecule move relative to each other over time.

Simulate interactions with other molecules: To study how this compound interacts with solvent molecules, ions, or biological macromolecules like proteins or membranes. researchgate.net

Calculate thermodynamic properties: Such as free energies of binding or solvation.

No published MD simulation studies specifically focused on this compound were found. If such a study were to be performed, key results might include the relative populations of different ring conformations or the root-mean-square deviation (RMSD) of the molecule's backbone over time to assess its stability.

Molecular Modeling and Docking in Ligand-Target Interactions

Molecular modeling encompasses a range of computational techniques used to represent and manipulate molecular structures. A key application within this field is molecular docking, which predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. researchgate.netdergipark.org.tr Docking is crucial in drug discovery for identifying potential biological targets and for lead optimization. researchgate.net

For this compound, molecular docking could be used to:

Identify potential protein targets: By screening the compound against a library of protein structures.

Predict binding modes: To understand how this compound might fit into the active site of a specific enzyme or receptor. dergipark.org.tr

Estimate binding affinity: Scoring functions are used to rank different binding poses and estimate the strength of the interaction, often reported as a binding energy or docking score. mdpi.com

Guide structural modifications: By visualizing the interactions between the ligand and the protein, researchers can propose modifications to the this compound structure to improve binding.

No specific molecular docking studies involving this compound have been reported in the literature. A typical output from a docking study would include the predicted binding energy and the key amino acid residues involved in the interaction.

Table 3: Hypothetical Molecular Docking Results for this compound Against a Target Protein (Note: The following data is for illustrative purposes only and is not based on actual calculations.)

| Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Monoamine Oxidase B | -7.8 | Tyr398, Tyr435 | Pi-Pi Stacking |

| (Hypothetical) | -7.8 | Ile199 | Hydrophobic |

| (Hypothetical) | -7.8 | Cys172 | van der Waals |

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are regression or classification models that correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. nih.govnih.gov These models are built by finding a mathematical relationship between calculated molecular descriptors (numerical representations of chemical structure) and an experimentally measured endpoint. researchgate.net

QSAR/QSPR studies for this compound and related analogs could:

Predict biological activity: A QSAR model could be developed to predict, for example, the inhibitory activity of a series of cycloalkanamines against a particular enzyme. nih.gov

Predict physicochemical properties: A QSPR model could predict properties like boiling point, solubility, or lipophilicity (logP) for this compound and similar compounds. nih.govrsc.org

Identify key structural features: The molecular descriptors that are found to be important in the model can provide insight into which structural features are most influential for the property of interest. rsc.org

No QSAR or QSPR models specifically for this compound were found in the literature. Developing such a model would require a dataset of structurally related compounds with measured activity or property data. The performance of a QSAR/QSPR model is typically evaluated using statistical metrics like the coefficient of determination (R²) and the cross-validated R² (Q²).

Cheminformatics and Machine Learning Applications in this compound Research

Cheminformatics combines chemistry, computer science, and information science to store, retrieve, analyze, and model chemical information. nih.gov Machine learning (ML), a subset of artificial intelligence, involves the development of algorithms that can learn from data and make predictions. nih.gov In chemistry, ML is increasingly used for property prediction, virtual screening, and de novo drug design. nih.govarxiv.org

Applications in the context of this compound could include:

Virtual Screening: Using ML models to rapidly screen large virtual libraries of compounds to identify molecules similar to this compound or those predicted to have desirable properties. nih.gov

Property Prediction: Developing more sophisticated, non-linear models (e.g., random forests, neural networks) to predict the properties of this compound and its analogs with higher accuracy than traditional QSAR/QSPR. arxiv.orgchemrxiv.org

Generative Models: Using advanced ML techniques like generative adversarial networks (GANs) or recurrent neural networks (RNNs) to design novel molecules with optimized properties based on a starting scaffold like this compound.

The application of cheminformatics and machine learning is a rapidly advancing field. nih.govresearchgate.net While no specific studies on this compound were identified, these methods hold significant promise for accelerating the discovery and optimization of new chemical entities.

Investigation of Biological and Pharmacological Activities of N Butylcycloheptanamine and Its Analogues

In Vitro Assessment of Biological Activity

The in vitro evaluation of cycloalkylamine analogues has revealed a range of biological effects, from antimicrobial to anticancer activities, as well as interactions with key biological enzymes and receptors.

Analogues of N-butylcycloheptanamine have demonstrated notable antimicrobial properties against various pathogens. A key analogue, dicyclohexylamine (B1670486), has been studied for its effects on several bacterial strains responsible for mastitis. The sensitivity to dicyclohexylamine varies among different bacteria. For instance, Streptococcus uberis is highly sensitive, with 5 mM of dicyclohexylamine completely halting its growth. Other bacteria like Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa also show sensitivity, though to a lesser extent. In contrast, Streptococcus agalactiae growth is not affected by the compound. This differential sensitivity is linked to the varying susceptibility of the bacterial spermidine (B129725) synthase enzyme to inhibition by dicyclohexylamine.

Platinum(II) complexes incorporating aminoalkyl-substituted cycloalkylamine ligands have been shown to possess antimicrobial activity. Furthermore, novel 1β-methyl carbapenems that feature a cycloalkylamine moiety at the C-2 position exhibit potent antibacterial activities against a broad spectrum of both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Dicyclohexylamine Against Various Bacterial Strains

| Bacterial Strain | Concentration of Dicyclohexylamine | Observed Effect | Citation |

| Streptococcus uberis | 5 mM | Total growth arrest | |

| Streptococcus uberis | 1.25 mM | 60% growth inhibition | |

| Staphylococcus aureus | 5 mM | Partial growth inhibition | |

| Escherichia coli | 5 mM | Partial growth inhibition | |

| Pseudomonas aeruginosa | 5 mM | Partial growth inhibition | |

| Micrococcus sp. | 10.0 mM | Growth occurred | |

| Klebsiella sp. | 10.0 mM | Growth occurred | |

| Streptococcus agalactiae | Not specified | Not affected |

The anticancer potential of cycloalkylamine analogues has been explored, primarily through the synthesis of more complex molecules incorporating a cycloalkylamine structure. Platinum(II) complexes containing neutral bidentate aminoalkyl-substituted cycloalkylamine ligands have demonstrated activity against transplanted L1210 and P388 murine leukemia cell lines.

In other studies, conjugates of pentacyclic triterpenoic acids, such as oleanolic acid and betulinic acid, with 1,5-diazacyclooctane (B3191712) (a cycloalkylamine derivative) have been synthesized. These hybrid molecules were screened against several human breast cancer cell lines, including MDA-MB-231, HS578T, MCF-7, and T47D, and were found to exert cytotoxic activity even at low concentrations. For example, an asiatic acid rhodamine 101 conjugate with a 1,5-diazocinyl spacer showed an IC50 of 0.60 nM and was found to induce apoptosis in MDA-MB-231 and HS578T cells.

Table 2: Cytotoxic Activity of Cycloalkylamine Analogues

| Compound Type | Cell Lines | Activity | Citation |

| Platinum(II) complexes with aminoalkyl-substituted cycloalkylamine ligands | L1210 and P388 murine leukemia | Active against transplanted cell lines | |

| Triterpenoic acid-1,5-diazacyclooctane-rhodamine conjugates | MDA-MB-231, HS578T, MCF-7, T47D (human breast cancer) | Cytotoxic at low concentrations | |

| Asiatic acid-1,5-diazocinyl-rhodamine 101 conjugate | MDA-MB-231, HS578T | IC50 = 0.60 nM; induces apoptosis |

A significant body of research points to the role of cycloalkylamines as enzyme inhibitors. Dicyclohexylamine is a well-established inhibitor of spermidine synthase, an enzyme crucial for the biosynthesis of polyamines like spermidine. The inhibition of this enzyme in bacteria by dicyclohexylamine leads to a depletion of spermidine, which in turn inhibits bacterial growth. In rat hepatoma cells, dicyclohexylamine treatment reduced spermidine production and led to an accumulation of its precursor, putrescine.

Other cycloalkylamines have been shown to be mechanism-based inactivators of cytochrome P-450 enzymes. For example, N-cyclopropyl and N-cyclobutyl benzylamines cause the destruction of cytochrome P-450 and its heme group during their oxidation by the enzyme. The mechanism is believed to proceed through the formation of aminium radical intermediates. Cyclopropylamines, in particular, have been studied for their role in the suicidal inactivation of cytochrome P-450.

Table 3: Enzyme Inhibition by Cycloalkylamine Analogues

| Analogue | Target Enzyme | Type of Inhibition | Citation |

| Dicyclohexylamine | Spermidine Synthase | Reversible | |

| N-Cyclopropyl Benzylamines | Cytochrome P-450 | Mechanism-based inactivation | |

| N-Cyclobutyl Benzylamines | Cytochrome P-450 | Mechanism-based inactivation | |

| Cyclopropylamines | Cytochrome P-450 | Suicidal inactivation |

Cycloalkylamine structures have been incorporated into molecules designed to interact with specific receptors. Patents have described multi-binding agents containing cycloalkylamine or di(cycloalkyl)amine moieties that are designed to modulate Peroxisome Proliferator-Activated Receptor η (PPARη) and Retinoid X Receptor (RXR). Similarly, cycloalkylamines have been mentioned in the context of developing β2-adrenergic receptor agonists.

More specific research has focused on N,2-substituted cycloalkylamines as inhibitors of the norepinephrine (B1679862) transporter (NET). These studies have detailed the structure-activity relationships, showing how modifications to the cycloalkyl ring size and substitutions on the amine and phenyl ring affect inhibitory activity. This indicates a direct interaction between these cycloalkylamine analogues and the binding pocket of the norepinephrine transporter.

Mechanistic Studies of Biological Action

Mechanistic studies have focused on identifying the specific molecular targets through which cycloalkylamine analogues exert their biological effects.

The molecular targets for several cycloalkylamine analogues have been clearly identified. For the antimicrobial and growth-inhibitory effects of dicyclohexylamine , the molecular target is spermidine synthase . By inhibiting this enzyme, dicyclohexylamine disrupts polyamine metabolism, which is essential for cell growth and proliferation.

For a different class of cycloalkylamines, including N-cyclopropyl and N-cyclobutyl benzylamines, cytochrome P-450 is the molecular target. These compounds act as mechanism-based inactivators, where the enzyme's own catalytic action on the cycloalkylamine leads to the formation of reactive intermediates that covalently bind to and inactivate the enzyme.

In the context of neurological activity, the norepinephrine transporter (NET) has been identified as the molecular target for a series of N,2-substituted cycloalkylamine derivatives that act as norepinephrine reuptake inhibitors. Furthermore, the simple cycloalkylamine propylhexedrine is known to act as an alpha-adrenergic receptor agonist , producing vasoconstriction. The interaction of certain basic cycloalkylamines with various aminergic G-protein coupled receptors and ion channels has also been noted as a source of potential off-target pharmacology.

Cellular Pathway Interrogation

The interaction of N-alkylcycloalkylamine analogues with cellular pathways is often dependent on the larger molecular scaffold to which the amine is attached. For instance, in the development of immunomodulators targeting Janus kinases (JAKs), a class of enzymes crucial for cytokine signaling in immune responses, the cycloalkylamino moiety plays a significant role. In a study focused on 1H-pyrrolo[2,3-b]pyridine derivatives, the introduction of a cyclohexylamino group at the C4-position led to a substantial increase in JAK3 inhibitory activity. jst.go.jp Further modification to a cycloheptylamino group could potentially modulate this activity, suggesting that this compound, as a substituent, could influence the interaction of a parent molecule with the JAK-STAT signaling pathway. jst.go.jp This pathway is critical for the differentiation, proliferation, and survival of T cells. jst.go.jp

The specific cellular pathways affected by a molecule containing an this compound moiety would be determined by the primary pharmacophore of the molecule. For example, if attached to a scaffold known to interact with G-protein coupled receptors (GPCRs), the this compound group could influence ligand binding and subsequent downstream signaling cascades, such as those involving cyclic AMP (cAMP). acs.org

Analysis of Pharmacological Mechanisms (e.g., competitive inhibition, DNA binding)

Competitive Inhibition: In the context of enzyme inhibition, N-alkylcycloalkylamines can act as competitive inhibitors. For example, derivatives of 2-phenylcyclopropylamine are known potent monoamine oxidase (MAO) inhibitors. psu.edu The inhibitory activity is highly dependent on the structure, suggesting that the cycloalkyl group contributes to the binding affinity of the compound to the active site of the enzyme. psu.edu While not a cyclopropylamine, it is conceivable that an this compound-containing molecule could exhibit competitive inhibition if the parent structure is designed to target the active site of an enzyme.

DNA Binding: There is no direct evidence to suggest that this compound itself is a DNA binding agent. Simple amines of this type are not typically associated with direct DNA interaction. However, if the this compound moiety were incorporated into a larger molecule with a known DNA-binding pharmacophore (e.g., a planar aromatic system), it could influence the binding affinity or sequence selectivity of the parent compound through steric or electronic effects.

Allosteric Modulation: In some cases, cycloalkylamine derivatives have been investigated as allosteric modulators. For instance, in the context of cannabinoid receptor 2 (CB2) ligands, modifications at the N(1) position of a pyridine-based core structure, which could include moieties like cycloheptylamine, were found to be suitable for creating allosteric or bitopic ligands. acs.orgnih.gov This suggests a potential mechanism where an this compound group could bind to a site on a receptor that is distinct from the primary (orthosteric) binding site, thereby modulating the receptor's response to its endogenous ligand.

Structure-Activity Relationship (SAR) Investigations

SAR studies on analogous compounds provide valuable insights into how the structural features of this compound might contribute to biological activity.

Identification of Key Pharmacophores and Structural Motifs

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For N-alkylcycloalkylamines, key pharmacophoric elements often include:

The Nitrogen Atom: The basicity and accessibility of the nitrogen atom are crucial for forming ionic bonds or hydrogen bonds with biological targets.

The Cycloalkyl Ring: The size and conformation of the cycloalkyl ring (in this case, cycloheptyl) contribute to the compound's lipophilicity and van der Waals interactions with the target. In several studies, the size of the cycloalkyl ring has been shown to be a critical determinant of activity. For example, in a series of indole-2-carboxamides with antimycobacterial activity, the N-cyclooctyl analogue was found to be highly potent, suggesting that a larger cycloalkyl ring is favorable for activity in that particular scaffold. nih.gov Similarly, in a series of salicylamide (B354443) derivatives with antiviral activity against human adenovirus, an increase in the size of the N-cycloalkyl group from cyclopentyl to cycloheptyl correlated with increased potency. mdpi.com

The N-Alkyl Group: The nature of the N-alkyl substituent (in this case, butyl) also modulates activity, affecting properties like lipophilicity, steric bulk, and potential for hydrophobic interactions.

Impact of Substituent Modifications on Activity

Modifying the this compound structure can have a significant impact on pharmacological activity.

Modification of the N-Alkyl Chain: In studies of N-substituted adamantane (B196018) amines, increasing the size of the N-substituent was found to diminish antiviral activity. scispace.com This suggests that there is an optimal size for the N-alkyl group for a given biological target. Shortening, lengthening, or introducing branching or functional groups to the butyl chain of this compound would likely alter its activity profile.

Modification of the Cycloheptyl Ring: In a series of 1H-pyrrolo[2,3-b]pyridine derivatives as JAK3 inhibitors, substitution on the cyclohexyl ring was found to be effective in increasing inhibitory activity. jst.go.jp For example, introducing a methyl group at the 2- or 3-position of the cyclohexyl ring maintained or even enhanced potency. jst.go.jp This indicates that substitution on the cycloheptyl ring of this compound could be a viable strategy for modulating its pharmacological effects.

Replacement of the Cycloheptyl Ring: The size of the cycloalkyl ring is often a critical factor. In some scaffolds, cycloheptyl or cyclooctyl rings have been shown to be optimal for activity. For instance, in a series of benzothiophene-2-carboxamides, the N-cyclooctyl and N-(1-adamantyl) analogues were the most potent. nih.gov This highlights the importance of the size and shape of the lipophilic group in binding to the target.

The table below summarizes the effect of certain structural modifications on the activity of this compound analogues in different therapeutic contexts.

| Compound Class | Structural Modification | Effect on Activity | Therapeutic Target/Activity | Reference |

| Salicylamide Derivatives | Increase in N-cycloalkyl ring size from cyclopentyl to cycloheptyl | Increased potency | Antiviral (Human Adenovirus) | mdpi.com |

| 1H-Pyrrolo[2,3-b]pyridine Derivatives | Introduction of a methyl group on the cyclohexyl ring | Increased or maintained potency | JAK3 Inhibition | jst.go.jp |

| Indole-2-carboxamides | N-cyclooctyl substitution | High potency | Antimycobacterial | nih.gov |

| Adamantane Amines | Increasing size of N-substituents | Diminished activity | Antiviral (Influenza A) | scispace.com |

Advanced Methodologies in Pharmacological Research

Modern pharmacological research employs a variety of advanced computational and experimental techniques to understand drug action.

Network Pharmacology Approaches

Network pharmacology is a systems biology-based approach that aims to understand drug action and disease from a network perspective. bham.ac.uk Instead of the traditional "one drug, one target" paradigm, network pharmacology considers the complex interactions between drugs, multiple targets, and biological pathways.

For a compound like this compound, a network pharmacology approach would involve:

Target Prediction: Using computational tools to predict the potential protein targets of this compound based on its chemical structure and similarity to known ligands.

Network Construction: Building a network that connects the predicted targets to each other and to known disease-related pathways.

Network Analysis: Analyzing the topology of the network to identify key nodes (hubs) and modules that are likely to be perturbed by the compound. This can help to elucidate the compound's mechanism of action and predict its potential therapeutic effects and side effects.

While no specific network pharmacology studies on this compound have been published, this approach has been applied to other classes of compounds. The goal is to move from a single-target view to a more holistic understanding of how a compound affects the complex network of interactions within a cell. bham.ac.uk

High-Throughput Screening Techniques

High-throughput screening (HTS) represents a pivotal technology in modern drug discovery and chemical biology, enabling the rapid and automated testing of large numbers of chemical compounds for their ability to modulate a specific biological target. For the investigation of this compound and its analogues, HTS methodologies are instrumental in efficiently identifying and characterizing their potential pharmacological activities. This approach allows for the systematic exploration of vast chemical libraries to uncover novel bioactive agents.

A typical HTS campaign for a library of N-alkylated cycloheptanamine analogues, including this compound, would commence with the primary screen. In this initial phase, all compounds in the library are tested at a single, relatively high concentration against the biological target of interest. The goal is to identify "hits"—compounds that exhibit a predefined level of activity.

Given the structural resemblance of this compound to endogenous monoamines, a plausible biological target for HTS campaigns would be monoamine oxidases (MAO), specifically MAO-A and MAO-B. scispace.com These enzymes are crucial in the metabolism of neurotransmitters, and their inhibition is a key strategy in the treatment of neurological disorders such as depression and Parkinson's disease. nih.govbioassaysys.com

A fluorescence-based assay is a common and robust method for HTS of MAO inhibitors. scispace.comnih.gov In such an assay, a non-fluorescent substrate of MAO is converted into a fluorescent product. The presence of an active inhibitor, such as a potential hit from the this compound analogue library, would prevent this conversion, resulting in a decrease in the fluorescent signal. The Z'-factor, a statistical parameter, is often calculated to assess the quality and reliability of the HTS assay. nih.gov

The results of a primary HTS screen are often represented in a data table that highlights the percent inhibition of the target activity by each compound.

Table 1: Illustrative Primary High-Throughput Screening Data for this compound Analogues against MAO-B

| Compound ID | Compound Name | Concentration (µM) | % Inhibition of MAO-B | Hit ( >50% Inhibition) |

| Cpd-001 | N-propylcycloheptanamine hydrochloride | 10 | 45.2 | No |

| Cpd-002 | This compound | 10 | 62.8 | Yes |

| Cpd-003 | N-pentylcycloheptanamine | 10 | 75.1 | Yes |

| Cpd-004 | N-benzylcycloheptanamine | 10 | 30.5 | No |

| Cpd-005 | N-(2-methoxybenzyl)-3-pentanamine hydrobromide | 10 | 15.7 | No |

Please note: This data is illustrative and created for explanatory purposes.

Following the primary screen, the identified hits undergo a confirmation process and dose-response analysis to validate their activity and determine their potency. This involves re-testing the hits at multiple concentrations to generate a dose-response curve and calculate the half-maximal inhibitory concentration (IC50) value. This step is crucial to eliminate false positives, which can arise from various sources of assay interference.

Table 2: Hypothetical Dose-Response Data for Confirmed Hits

| Compound ID | Compound Name | IC50 for MAO-B (µM) |

| Cpd-002 | This compound | 8.5 |

| Cpd-003 | N-pentylcycloheptanamine | 4.2 |

Please note: This data is hypothetical and for illustrative purposes only.

To further characterize the pharmacological profile of the confirmed hits, selectivity screening is often performed. This involves testing the compounds against related biological targets to assess their specificity. For potential MAO inhibitors, it is important to determine their selectivity for MAO-B over MAO-A, as this can influence their therapeutic application and side-effect profile. scispace.com

Table 3: Example Selectivity Profile of this compound Analogues

| Compound ID | Compound Name | IC50 for MAO-B (µM) | IC50 for MAO-A (µM) | Selectivity Index (MAO-A IC50 / MAO-B IC50) |

| Cpd-002 | This compound | 8.5 | 42.5 | 5.0 |

| Cpd-003 | N-pentylcycloheptanamine | 4.2 | 50.4 | 12.0 |

Please note: This data is for illustrative purposes and not based on experimental results.

Exploration of Non Biological Research Applications for N Butylcycloheptanamine

Role as an Organic Building Block in Material Synthesis

N-butylcycloheptanamine is commercially cataloged as an organic building block, suggesting its potential as a starting material or intermediate in the synthesis of more complex molecules. fluorochem.co.ukbldpharm.com Organic building blocks are fundamental components in the construction of a wide array of materials, including polymers, pharmaceuticals, and other functional organic compounds. The structure of this compound, featuring a seven-membered cycloheptane (B1346806) ring and a secondary amine with a butyl substituent, provides reactive sites for further chemical transformations.

However, a thorough review of scientific databases and academic journals does not yield specific research findings or data tables detailing the use of this compound in material synthesis. While the broader class of cyclic amines is extensively used in the synthesis of various materials, dedicated studies focusing on the incorporation of the this compound scaffold into novel materials have not been reported. The potential applications remain theoretical without concrete research examples.

Catalytic Applications and Ligand Design

The nitrogen atom in this compound, with its lone pair of electrons, presents the possibility for this compound to act as a ligand in coordination chemistry or as a base catalyst in organic reactions. The steric and electronic properties of the cycloheptyl and butyl groups would influence its coordination behavior and catalytic activity.

Despite this potential, there is no published research that specifically investigates the catalytic applications of this compound or its use as a ligand in catalyst design. The field of catalysis extensively utilizes cyclic amines as ligands for transition metals, influencing the selectivity and efficiency of catalytic processes. However, studies detailing the performance of this compound in such roles, including reaction yields, enantiomeric excesses, or turnover numbers, are not available in the current body of scientific literature. Therefore, no data tables on its catalytic performance can be presented.

Development in Functional Organic Materials Research

Functional organic materials are a class of materials designed with specific properties, such as conductivity, light-emission, or nonlinear optical activity. The synthesis of these materials often relies on the careful selection of molecular building blocks to achieve the desired function. The incorporation of cyclic amine moieties can influence the packing, electronic properties, and stability of such materials.

Environmental Impact and Sustainability Research Pertaining to N Butylcycloheptanamine

Assessment of Environmental Fate and Persistence

There is a significant gap in the scientific literature regarding the environmental fate and persistence of N-butylcycloheptanamine. The processes by which this compound might degrade in the environment, its potential to persist in soil or water, and its mobility within ecosystems have not been publicly documented. epa.govmdpi.com Factors such as biodegradation, hydrolysis, and photolysis, which are crucial for determining a chemical's environmental persistence, remain unstudied for this specific compound. epa.gov Without empirical data, predictions about its half-life in various environmental compartments (air, water, soil) cannot be scientifically formulated. pce.parliament.nzeuropa.eu

Ecotoxicological Studies and Environmental Risk Assessment

No ecotoxicological studies detailing the effects of this compound on various organisms, such as aquatic life, terrestrial invertebrates, or birds, are publicly accessible. criver.commdpi.com Consequently, a formal environmental risk assessment, which would identify potential adverse effects on ecosystems, has not been performed. criver.comgov.bc.ca Information regarding the toxicity of this compound to environmental species is noted as unavailable in some chemical supplier documentation. aksci.com A comprehensive environmental risk assessment requires data on both environmental concentrations and the ecotoxicological effects on relevant organisms, neither of which is available for this compound. heraproject.comresearchgate.netnepc.gov.au

Green Chemistry Principles in the Production and Application Lifecycle

The application of green chemistry principles to the synthesis and use of this compound has not been a subject of published research. Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. epa.govasbcnet.org This includes considerations such as waste prevention, maximizing atom economy, using less hazardous chemical syntheses, and designing for degradation. novonesis.comsigmaaldrich.comacs.org In the absence of research on this compound, it is not possible to assess its production and application lifecycle through the lens of these sustainability principles.

Q & A

Basic Research Questions

Q. What are the established synthesis protocols for N-butylcycloheptanamine, and how can purity be rigorously validated?

- Methodological Answer : Synthesis typically involves alkylation of cycloheptanamine with butyl halides under basic conditions (e.g., K₂CO₃ in DMF). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended. Purity validation requires a combination of ¹H/¹³C NMR (to confirm structural integrity), GC-MS (to detect volatile impurities), and elemental analysis (to verify stoichiometric ratios) .

Q. How can researchers distinguish this compound from structurally similar cycloheptanamine derivatives?

- Methodological Answer : Comparative analysis using high-resolution mass spectrometry (HRMS) and infrared (IR) spectroscopy is critical. For instance, the butyl chain in this compound produces distinct methylene (δ 1.2–1.5 ppm in ¹H NMR) and methyl (δ 0.9 ppm) signals, differing from ethylpropyl or cyclohexyl analogs. X-ray crystallography may resolve ambiguities in steric configurations .

Q. What standardized assays are used to evaluate the biological activity of this compound?

- Methodological Answer : In vitro enzyme inhibition assays (e.g., IC₅₀ determination via fluorometric or colorimetric methods) are common. For example, in studies of 11β-HSD1 inhibitors, this compound derivatives were tested at concentrations ranging from 1 nM to 100 μM, with activity validated against positive controls like carbenoxolone .

Advanced Research Questions

Q. How can researchers address inconsistencies in reported synthetic yields of this compound derivatives?

- Methodological Answer : Yield discrepancies often arise from steric hindrance or solvent polarity effects. Systematic optimization using Design of Experiments (DoE) frameworks—varying parameters like temperature, solvent (e.g., DMF vs. THF), and base strength—can identify critical factors. Statistical tools like ANOVA should accompany reproducibility tests across ≥3 independent trials .

Q. What strategies resolve contradictions in spectral data interpretation for this compound analogs?

- Methodological Answer : Conflicting NMR/IR peaks may stem from conformational isomerism or solvent artifacts. Deuterated solvent controls and variable-temperature NMR (e.g., –40°C to 80°C) can stabilize transient conformers. Cross-validation with computational chemistry (DFT simulations of expected spectra) is advised .

Q. How should pharmacological studies be designed to evaluate this compound’s selectivity across receptor subtypes?

- Methodological Answer : Use radioligand binding assays with panels of related receptors (e.g., GPCRs, ion channels) at physiologically relevant concentrations (1–100 μM). Positive/negative controls must be included, and data normalized to % inhibition relative to baseline. Dose-response curves should be statistically fitted (e.g., Hill equation) to calculate EC₅₀/IC₅₀ .

Q. What mechanistic approaches elucidate the bioactivity of this compound in complex biological systems?

- Methodological Answer : Combine molecular docking (e.g., AutoDock Vina) to predict target binding modes with cellular assays (e.g., CRISPR-mediated gene knockout) to validate target engagement. Metabolomic profiling (LC-MS/MS) can identify downstream biomarkers, while kinetic studies (e.g., SPR) quantify binding affinities .

Q. How do environmental conditions (pH, temperature) affect this compound’s stability in long-term studies?